RAD-150?

Description

BenchChem offers high-quality RAD-150? suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RAD-150? including the price, delivery time, and more detailed information at info@benchchem.com.

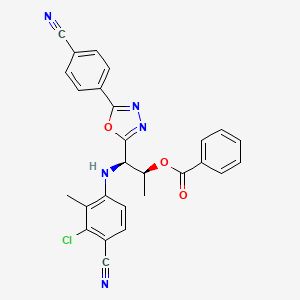

Structure

3D Structure

Properties

Molecular Formula |

C27H20ClN5O3 |

|---|---|

Molecular Weight |

497.9 g/mol |

IUPAC Name |

[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate |

InChI |

InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1 |

InChI Key |

NQUKIBBKKLFEQU-BXKMTCNYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

RAD-150 chemical structure and synthesis

An In-depth Technical Guide to RAD-150 (TLB-150 Benzoate)

This document provides a comprehensive technical overview of RAD-150, also known as TLB-150 Benzoate (B1203000), a selective androgen receptor modulator (SARM). It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the chemical structure, synthesis, and mechanism of action of RAD-150, presenting data in a structured and accessible format.

Chemical Structure and Properties

RAD-150 is a non-steroidal SARM and is structurally an analog of RAD-140 (Testolone).[1][2] It is specifically a benzoate ester derivative of RAD-140.[3][4][5] This chemical modification, known as esterification, involves the addition of a benzoate ester group to the parent RAD-140 molecule.[4][6][7] This structural change is designed to improve the compound's stability, extend its half-life, and enhance its bioavailability compared to RAD-140.[2][3][4][6]

The key chemical identifiers and properties of RAD-150 are summarized in the table below.

| Property | Value |

| Synonyms | TLB-150 Benzoate, RAD-140 benzoate ester[1][8][9] |

| IUPAC Name | (1R,2S)-1-((3-chloro-4-cyano-2-methylphenyl)amino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate[10] |

| CAS Number | 1208070-53-4[5][9][10][11] |

| Molecular Formula | C₂₇H₂₀ClN₅O₃[3][5][8][9][10] |

| Molecular Weight | ~497.9 g/mol [3][8][12] |

| Purity | Typically >99% for research compounds[9] |

| Half-Life | Approximately 48-60 hours[1][8] |

| Solubility | Soluble in polyglycols and methanol[5][9] |

Synthesis of RAD-150

The synthesis of RAD-150 is achieved through the chemical modification of RAD-140. While specific, proprietary synthesis protocols are not publicly detailed, the core process is understood to be esterification.[2][4]

Experimental Protocol: General Esterification of RAD-140

The conversion of RAD-140 to RAD-150 involves an acid-catalyzed substitution reaction where the hydroxyl group in the RAD-140 structure is converted into a benzoate ester.[7]

-

Starting Material: High-purity RAD-140 ((2-chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile)).

-

Reagent: Benzoic acid or a more reactive derivative like benzoyl chloride.

-

Catalyst: A strong acid catalyst (e.g., sulfuric acid) is typically used to facilitate the reaction.

-

Solvent: An appropriate non-reactive organic solvent.

-

Reaction Conditions: The mixture of RAD-140, the benzoylating agent, and the catalyst in a suitable solvent is typically heated to drive the reaction to completion. Reaction time and temperature are critical parameters that would be optimized to maximize yield and purity.

-

Work-up and Purification: Following the reaction, the mixture is neutralized, and the crude RAD-150 is extracted. Purification is then performed, likely using techniques such as column chromatography or recrystallization to isolate the final product with high purity.

This process results in the attachment of a benzoate ester group, which enhances the molecule's lipophilicity and is responsible for its extended half-life and improved stability.[4][7]

Mechanism of Action and Signaling Pathway

RAD-150 functions as a Selective Androgen Receptor Modulator (SARM).[1][3] Its mechanism of action is centered on its high affinity and selective binding to androgen receptors (AR) located in skeletal muscle and bone tissue.[1][2][3][6][13][14][15]

Upon binding to the androgen receptor, RAD-150 initiates a cascade of downstream signaling events that mimic the anabolic effects of natural androgens like testosterone (B1683101).[1] This targeted activation promotes muscle protein synthesis and nitrogen retention, which are crucial processes for the development of lean muscle mass.[1][15] By selectively targeting AR in muscle and bone, RAD-150 is designed to elicit tissue-specific anabolic effects while minimizing the undesirable androgenic side effects on other tissues, such as the prostate, that are common with traditional anabolic steroids.[1][2][15] It is important to note that, like other SARMs, RAD-150 can suppress the body's natural testosterone production.[1]

The signaling pathway for RAD-150's anabolic action is visualized below.

References

- 1. genemedics.com [genemedics.com]

- 2. uksarms.com [uksarms.com]

- 3. ironmountainlabz.com [ironmountainlabz.com]

- 4. purerawz.co [purerawz.co]

- 5. caymanchem.com [caymanchem.com]

- 6. rad-150.com [rad-150.com]

- 7. sportstechnologylabs.com [sportstechnologylabs.com]

- 8. beyond-research.com [beyond-research.com]

- 9. TLB 150 (RAD-150 Benzoate) - Receptor Chem [receptorchem.co.uk]

- 10. medkoo.com [medkoo.com]

- 11. TLB 150 Benzoate | 1208070-53-4 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. muscleandbrawn.com [muscleandbrawn.com]

- 14. peptidecustom.com [peptidecustom.com]

- 15. nbinno.com [nbinno.com]

TLB-150 Benzoate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TLB-150 Benzoate (B1203000), also known as RAD-150, is an investigational nonsteroidal selective androgen receptor modulator (SARM). As a benzoate ester of its parent compound, RAD-140 (Vosilasarm), TLB-150 Benzoate is designed to have enhanced stability and a longer biological half-life.[1] Its mechanism of action is centered on the targeted activation of androgen receptors (AR) in specific tissues, primarily muscle and bone, while demonstrating a differential, and in some cases antagonistic, effect in other tissues such as the prostate.[2] This tissue selectivity forms the basis of its therapeutic potential, aiming to elicit the anabolic benefits of androgens with a reduction in androgenic side effects. This guide provides an in-depth overview of the core mechanism of action of TLB-150 Benzoate, drawing from the extensive preclinical data available for its parent compound, RAD-140.

Core Mechanism: Selective Androgen Receptor Modulation

TLB-150 Benzoate exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily.[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] Unlike traditional anabolic steroids, the tissue-selective action of TLB-150 Benzoate is a key characteristic.[4]

Anabolic Activity in Muscle and Bone

In tissues such as skeletal muscle and bone, TLB-150 Benzoate acts as a potent AR agonist.[5] This activation stimulates anabolic pathways, leading to increased protein synthesis and a reduction in muscle protein breakdown.[4] The intended therapeutic outcomes include an increase in lean muscle mass and enhanced bone mineral density.[5] Preclinical studies on RAD-140 in rats have demonstrated significant increases in the weight of the levator ani muscle, a marker for anabolic activity, at doses as low as 0.03 mg/kg.[2]

Prostate and Seminal Vesicle Effects

A defining feature of SARMs like TLB-150 Benzoate is their differential activity in androgenic tissues like the prostate and seminal vesicles. In castrated rat models, high doses of RAD-140 were shown to antagonize the effects of testosterone (B1683101) propionate (B1217596) on the seminal vesicles, while still promoting anabolic effects on the levator ani muscle.[6] This suggests a partial agonist or antagonist activity in these reproductive tissues, which could translate to a more favorable safety profile compared to non-selective androgens.[6]

A Distinct Anti-Cancer Mechanism in Breast Cancer

In addition to its anabolic effects, a significant area of research for the parent compound RAD-140 has been its potential in treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+) breast cancer.[7] The mechanism in this context is distinct from traditional endocrine therapies.

RAD-140 acts as an AR agonist in these breast cancer cells.[8] The activation of the AR pathway leads to the suppression of the estrogen receptor (ER) signaling pathway.[8] A key molecular event in this process is the significant downregulation of the ESR1 gene, which encodes for the estrogen receptor.[7][9] By both activating a tumor-suppressing pathway (AR) and inhibiting a tumor-promoting pathway (ER), RAD-140 demonstrates a novel dual mechanism of action against this subtype of breast cancer.[7]

Neuroprotective Effects

Preclinical research has also highlighted the neuroprotective potential of RAD-140. In cultured neurons, RAD-140 demonstrated protection against apoptotic insults and increased neuron viability in the presence of amyloid-beta.[6][10] This neuroprotective effect is mediated, at least in part, through the activation of the MAPK/ERK signaling pathway.[10] In vivo studies using a rat kainate lesion model showed that RAD-140 was able to protect hippocampal neurons from cell death.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, RAD-140.

| Parameter | Value | Assay | Reference Compound | Value |

| Binding Affinity (Ki) | 7 nM | Androgen Receptor Binding Assay | Testosterone | 29 nM |

| Dihydrotestosterone (DHT) | 10 nM | |||

| In Vitro Functional Activity (EC50) | 0.1 nM | C2C12 Osteoblast Differentiation Assay | Dihydrotestosterone (DHT) | 0.05 nM |

| Selectivity (IC50) | 750 nM | Progesterone (B1679170) Receptor Binding Assay | Progesterone | 0.2 nM |

Table 1: In Vitro Binding Affinity and Functional Activity of RAD-140.[2]

| Animal Model | Dose | Effect |

| Castrated Immature Rats | 0.03 - 0.3 mg/kg (11 days) | Stimulation of levator ani muscle and prostate weight. |

| Castrated Immature Rats | 10 mg/kg (p.o.) | Antagonized the effect of testosterone propionate (1 mg/kg) on seminal vesicles. |

| Gonadectomized, Adult Male Rats | Not specified | Exhibited peripheral tissue-specific androgen action, largely sparing the prostate. |

| Rat Kainate Lesion Model | Not specified | Neuroprotection of hippocampal neurons. |

Table 2: Summary of In Vivo Preclinical Findings for RAD-140.[6]

Experimental Protocols

Nuclear Receptor Binding Assay

-

Objective: To determine the binding affinity of the compound to various nuclear receptors.

-

Methodology: Fluorescence polarization-based competitive binding assays are utilized.[11]

-

Procedure:

-

The androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR) are used.

-

Standard ligands for each receptor (e.g., DHT for AR, 17β-estradiol for ER) are used as positive controls.

-

A fluorescently labeled ligand (Fluoromone) is incubated with the receptor.

-

Increasing concentrations of the test compound (e.g., RAD-140) are added to compete with the Fluoromone for binding to the receptor.

-

The change in fluorescence polarization is measured, which is proportional to the amount of Fluoromone displaced by the test compound.

-

IC50 values are calculated from the resulting dose-response curves.[11]

-

Cell Viability Assay (MTT Assay) in Breast Cancer Cells

-

Objective: To assess the effect of the compound on the viability of AR+/ER+ breast cancer cells.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Procedure:

-

AR+/ER+ breast cancer cell lines (e.g., ZR-75-1) are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of the test compound (e.g., RAD-140) or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.

-

Mitochondrial dehydrogenases in viable cells convert the MTT into a purple formazan (B1609692) product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.[7]

-

Signaling Pathway and Workflow Visualizations

References

- 1. slovenia.direct-sarms.com [slovenia.direct-sarms.com]

- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. molnova.cn [molnova.cn]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. genemedics.com [genemedics.com]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

The Pharmacological Profile of RAD-150: A Technical Guide to a Novel SARM

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAD-150, also known as TLB-150 Benzoate (B1203000), is a non-steroidal selective androgen receptor modulator (SARM) that has emerged as a subject of interest within the scientific community. As an esterified analog of its predecessor, RAD-140 (Testolone), RAD-150 is theorized to possess an enhanced pharmacokinetic profile, potentially offering a longer duration of action and improved stability. This technical guide provides a comprehensive overview of the current, albeit limited, pharmacological data on RAD-150, including its mechanism of action, chemical properties, and preclinical data, with a comparative analysis to its parent compound, RAD-140. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of next-generation SARMs.

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs).[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to elicit the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate and seminal vesicles.[2] RAD-150 (TLB-150 Benzoate) is a recent addition to the SARM landscape, distinguished by its chemical modification as a benzoate ester of RAD-140.[3][4] This structural alteration is anticipated to influence its absorption, distribution, metabolism, and excretion (ADME) properties, most notably extending its half-life.[3][5] This guide synthesizes the available preclinical information to provide a detailed pharmacological profile of RAD-150.

Chemical and Physical Properties

RAD-150 is the benzoate ester derivative of RAD-140.[3] The addition of the benzoate ester group is a common strategy in medicinal chemistry to modify the physicochemical properties of a compound, often to prolong its presence in the bloodstream.[6]

| Property | Value | Source |

| Chemical Name | 4-[[(1R,2S)-2-(benzoyloxy)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propyl]amino]-2-chloro-3-methyl-benzonitrile | [7] |

| Molecular Formula | C27H20ClN5O3 | [3] |

| Molecular Weight | 497.9 g/mol | [3] |

| Class | Selective Androgen Receptor Modulator (SARM) | [8] |

| Known Aliases | TLB-150 Benzoate | [1] |

Mechanism of Action

RAD-150, like other SARMs, functions by selectively binding to androgen receptors.[1] Upon binding, the RAD-150-AR complex translocates to the cell nucleus, where it modulates the transcription of target genes responsible for anabolic processes in muscle and bone tissue.[8] The tissue selectivity of SARMs is believed to be a result of conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues.[2]

Signaling Pathway of RAD-150

Pharmacological Data

Publicly available, peer-reviewed quantitative data on the pharmacological profile of RAD-150 is scarce.[4][9] Much of the understanding of its potential effects is extrapolated from the data of its parent compound, RAD-140, and qualitative reports.

In Vitro Data

The primary in vitro data point available for RAD-150 is its potency in modulating the androgen receptor.

| Parameter | Value | Source |

| Androgen Receptor Modulation (IC50) | 0.13 μM (130 nM) | [10] |

This IC50 value suggests that RAD-150 is a potent modulator of the androgen receptor. For comparison, the parent compound RAD-140 has a reported Ki of 7 nM. A direct comparison of potency based on these different metrics (IC50 vs. Ki) is not straightforward without further experimental details.

In Vivo Data & Anabolic/Androgenic Ratio

There is a significant lack of published in vivo studies specifically investigating the anabolic and androgenic effects of RAD-150 using standardized models, such as the Hershberger assay in rats which measures the weights of the levator ani muscle (anabolic) and the prostate/seminal vesicles (androgenic).

For comparative purposes, preclinical studies on RAD-140 have demonstrated a strong anabolic effect with a favorable separation from androgenic effects. In castrated immature rats, RAD-140 stimulated the levator ani muscle at a much lower dose than that required to stimulate the prostate.[11] Specifically, a dose of 0.3 mg/kg/day of RAD-140 showed similar anabolic potency to 0.5 mg/kg/day of testosterone (B1683101) propionate, while a 100-fold higher dose (30 mg/kg/day) was needed to elicit a similar level of prostate stimulation.[11]

It is hypothesized that RAD-150 would exhibit a similar or potentially improved tissue-selectivity profile, but this remains to be confirmed through direct experimental evidence. Anecdotal reports suggest that RAD-150 may lead to greater muscle gains compared to RAD-140, though this is not substantiated by controlled scientific studies.[9]

Pharmacokinetics

The esterification of RAD-140 to form RAD-150 is expected to prolong its half-life.[3][5] Some sources report a half-life of approximately 48 hours for RAD-150, which is longer than the reported ~24-hour half-life of RAD-140 in some studies.[5][6] A longer half-life could lead to more stable blood concentrations of the compound, potentially allowing for less frequent dosing.[12]

Experimental Protocols

Detailed experimental protocols for studies specifically on RAD-150 are not widely published. The following are generalized methodologies commonly employed in the preclinical evaluation of SARMs, which would be applicable to the study of RAD-150.

Androgen Receptor Binding Assay

A competitive binding assay would be utilized to determine the binding affinity of RAD-150 for the androgen receptor.

Objective: To determine the Ki (inhibition constant) of RAD-150 for the human androgen receptor.

Methodology:

-

Receptor Preparation: Human androgen receptor protein is purified from a recombinant expression system.

-

Radioligand: A radiolabeled androgen, such as [3H]-mibolerone, is used as the competitor.

-

Assay: A constant concentration of the radioligand and the AR protein are incubated with varying concentrations of unlabeled RAD-150.

-

Separation: Bound and free radioligand are separated using a filter-binding apparatus.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of RAD-150 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow for Androgen Receptor Binding Assay

References

- 1. muscleandbrawn.com [muscleandbrawn.com]

- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ironmountainlabz.com [ironmountainlabz.com]

- 4. medisearch.io [medisearch.io]

- 5. genemedics.com [genemedics.com]

- 6. biotechresearchpeptides.com [biotechresearchpeptides.com]

- 7. TLB 150 Benzoate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. behemothlabz.com [behemothlabz.com]

- 9. insidebodybuilding.com [insidebodybuilding.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Vosilasarm - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

Preclinical In Vitro Profile of RAD-150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RAD-150, also known as TLB-150, is an investigational compound and is not approved for human consumption. It is intended for research purposes only. The information provided in this document is for informational and educational purposes and is based on preclinical data, much of which is derived from studies on its parent compound, RAD-140.

Introduction

RAD-150 is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered interest within the research community. Structurally, it is the benzoate (B1203000) ester of RAD-140 (Testolone), a well-characterized SARM.[1][2] This chemical modification is purported to enhance the compound's stability, bioavailability, and half-life compared to its parent compound.[1][3] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (AR) in specific tissues, primarily muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues, such as the prostate.[4][5] This technical guide provides a comprehensive overview of the available preclinical in vitro data on RAD-150, drawing comparisons with RAD-140 where necessary due to the limited published research specifically on RAD-150.

Mechanism of Action

RAD-150 functions as an agonist of the androgen receptor.[6] Upon binding to the AR, it is believed to induce a conformational change that facilitates the recruitment of coactivator proteins, leading to the modulation of target gene expression. This process is thought to be tissue-selective, meaning the anabolic effects are more pronounced in muscle and bone tissues compared to reproductive organs.[4][5] The esterification of RAD-140 to form RAD-150 may result in a slower, more sustained release and activation of the androgen receptor.[2]

Signaling Pathway

The binding of RAD-150 to the androgen receptor initiates a cascade of intracellular events that ultimately leads to anabolic effects. The generalized signaling pathway is depicted below.

Caption: Generalized Androgen Receptor Signaling Pathway for RAD-150.

Quantitative In Vitro Data

Direct, peer-reviewed in vitro quantitative data for RAD-150 is scarce. The available information is often from chemical suppliers or inferred from the properties of RAD-140.

| Compound | Parameter | Value | Assay/Cell Line | Source |

| RAD-150 | IC50 | 130 nM | Androgen Receptor Modulation | [7] |

| RAD-140 | Ki | 7 nM | Androgen Receptor Binding | [8] |

| RAD-140 | EC50 | 0.1 nM | C2C12 Osteoblast Differentiation | [8] |

Note: The IC50 value for RAD-150 lacks detailed experimental context. The data for RAD-140 is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on RAD-150 have not been published in peer-reviewed literature. However, standard methodologies for evaluating SARMs can be described.

Androgen Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of RAD-150 for the androgen receptor.

General Protocol:

-

Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-mibolerone, is used.

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (RAD-150).

-

Separation: Bound and free radioligand are separated, often by filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Androgen Receptor Binding Affinity Assay.

Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a compound to activate the androgen receptor and induce gene expression.

Objective: To determine the potency (EC50) and efficacy of RAD-150 in activating AR-mediated transcription.

General Protocol:

-

Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., C2C12, LNCaP) is cultured.

-

Transfection: The cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (RAD-150).

-

Lysis and Assay: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine potency. Efficacy is determined by the maximal level of reporter gene activation compared to a reference androgen like dihydrotestosterone (B1667394) (DHT).

Caption: Workflow for Transcriptional Activation (Reporter Gene) Assay.

Summary and Future Directions

RAD-150 is an analogue of RAD-140 with a modification intended to improve its pharmacokinetic profile. Preclinical in vitro data on RAD-150 is currently very limited, with only a single reported IC50 value for androgen receptor modulation.[7] Its mechanism of action is presumed to be similar to other SARMs, involving selective activation of the androgen receptor in anabolic tissues. Due to the lack of dedicated, peer-reviewed studies on RAD-150, much of the understanding of its in vitro activity is extrapolated from its well-studied parent compound, RAD-140.

For a comprehensive understanding of RAD-150's in vitro profile, further research is required to:

-

Determine its binding affinity (Ki) for the androgen receptor and its selectivity over other steroid hormone receptors.

-

Characterize its potency (EC50) and efficacy in a variety of AR-expressing cell lines relevant to muscle and bone.

-

Investigate its effects on downstream signaling pathways and gene expression to confirm its tissue-selective anabolic activity.

Such studies are crucial for validating the therapeutic potential of RAD-150 and differentiating its in vitro pharmacological profile from that of RAD-140 and other SARMs.

References

- 1. behemothlabz.com [behemothlabz.com]

- 2. biotechresearchpeptides.com [biotechresearchpeptides.com]

- 3. ironmountainlabz.com [ironmountainlabz.com]

- 4. behemothlabz.com [behemothlabz.com]

- 5. muscleandbrawn.com [muscleandbrawn.com]

- 6. biaxol.com [biaxol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Vosilasarm - Wikipedia [en.wikipedia.org]

The Impact of Esterification on the Pharmacokinetics of Selective Androgen Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics with the potential for tissue-selective anabolic activity. However, their pharmacokinetic profiles, including half-life and bioavailability, can limit their therapeutic application and dosing convenience. Esterification, a well-established prodrug strategy, offers a viable approach to modify the pharmacokinetic properties of SARMs, potentially leading to the development of long-acting formulations. This guide provides an in-depth technical overview of the theoretical and expected effects of esterification on SARM pharmacokinetics, drawing parallels from the extensively studied testosterone (B1683101) esters. It details relevant signaling pathways, experimental protocols for synthesis and pharmacokinetic analysis, and highlights the current gaps in the scientific literature, thereby providing a roadmap for future research in this area.

Introduction to SARMs and the Rationale for Esterification

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic-androgenic steroids (AAS), SARMs aim to promote the beneficial anabolic effects in muscle and bone while minimizing undesirable androgenic side effects in tissues like the prostate.[2][3] Several non-steroidal SARMs, such as Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140), have been investigated for their potential in treating muscle wasting diseases, osteoporosis, and other conditions.[4][5][6]

Despite their promise, the clinical utility of some SARMs can be hampered by their pharmacokinetic properties, such as a relatively short half-life, requiring frequent oral dosing.[7] To address these limitations, prodrug strategies can be employed to enhance drug delivery and optimize pharmacokinetic profiles.[8][9] Esterification is a classic prodrug approach where a lipophilic ester group is attached to a parent drug molecule.[10] This modification increases the lipophilicity of the compound, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary rationale for esterifying SARMs is to create long-acting injectable formulations, similar to testosterone esters (e.g., testosterone enanthate, cypionate, and undecanoate).[11][12] Upon intramuscular injection, the highly lipophilic ester forms an oily depot in the muscle tissue. The active SARM is then slowly released into the systemic circulation as the ester bond is gradually hydrolyzed by endogenous esterase enzymes present in plasma and tissues.[12] This sustained release is expected to:

-

Prolong the half-life of the SARM, leading to a longer duration of action.

-

Reduce dosing frequency , improving patient compliance.

-

Maintain more stable plasma concentrations of the active drug, potentially reducing peak-related side effects.

While the concept is well-established for steroidal androgens, there is a notable lack of publicly available, peer-reviewed scientific literature presenting direct, quantitative comparative data on the pharmacokinetics of esterified versus non-esterified SARMs. One commercially available product, OTR-AC (Ostarine O-Acetate), is marketed with the claim that esterification extends the half-life of Ostarine by up to ten times, though this is not yet substantiated by published scientific studies.[13][14][[“]][16]

Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[7][17][18] The canonical AR signaling pathway is a multi-step process:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of an androgenic ligand, such as a SARM, to the ligand-binding domain (LBD) of the AR induces a conformational change.

-

HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the HSP complex. The activated AR monomers then form homodimers.

-

Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[18]

-

Transcriptional Regulation: Upon binding to AREs, the AR recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes.[7][18] These genes are involved in various cellular processes, including muscle and bone growth.[19]

The tissue selectivity of SARMs is thought to arise from their unique interaction with the AR, leading to the recruitment of tissue-specific co-regulators and differential gene expression compared to testosterone.

Pharmacokinetics of Non-Esterified SARMs

To understand the potential impact of esterification, it is essential to first review the known pharmacokinetic parameters of several non-esterified SARMs. The data presented below, primarily from preclinical studies in rats and monkeys, highlights the variability in their pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Select Non-Esterified SARMs in Preclinical Models

| SARM | Species | Dose & Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference(s) |

| S-1 | Rat | 10 mg/kg i.v. | 4.2 | 4.0 | 1.56 | N/A | [11] |

| Rat | 10 mg/kg p.o. | 4.9 | N/A | N/A | 58 | [11] | |

| GTx-024 (Ostarine) | Rat (male) | 1 mg/kg i.v. | 0.6 | 1.96 | N/A | N/A | [20] |

| Rat (female) | 1 mg/kg i.v. | 16.4 | 1.24 | N/A | N/A | [20] | |

| Rat | N/A p.o. | ~24 | N/A | N/A | High | [4][20] | |

| RAD140 | Rat | 10 mg/kg p.o. | ~45 (in humans) | N/A | N/A | 27-63 | [14][21] |

| Monkey | 10 mg/kg p.o. | N/A | N/A | N/A | 65-75 | [14] | |

| LGD-4033 | Human | 1.0 mg p.o. | 24-36 | N/A | N/A | N/A | [5][22] |

| SARM-2f | Rat | 1 mg/kg p.o. | ~3.1 (MRT) | N/A | N/A | N/A | [18] |

| Monkey | 1 mg/kg p.o. | ~5.2 (MRT) | N/A | N/A | N/A | [18] |

T½ = Half-life; CL = Clearance; Vd = Volume of Distribution; F = Oral Bioavailability; i.v. = intravenous; p.o. = oral; N/A = Not Available; MRT = Mean Residence Time

Expected Effects of Esterification on SARM Pharmacokinetics

Based on the well-documented effects of esterification on testosterone, we can extrapolate the anticipated changes to the pharmacokinetic profile of a SARM following its conversion to an ester prodrug.

Absorption

For intramuscular (IM) or subcutaneous (SC) administration, the increased lipophilicity of the SARM ester will cause it to partition into the oily vehicle of the injection and form a depot at the site of administration. The rate of absorption into the systemic circulation will be limited by the slow release from this depot and the subsequent hydrolysis of the ester. This "flip-flop" kinetics, where absorption is slower than elimination, is the key to the prolonged duration of action.

Distribution

Once in the bloodstream, the SARM ester will be distributed throughout the body. Due to its increased lipophilicity, it may have a larger volume of distribution compared to the parent SARM, potentially leading to greater partitioning into adipose tissue.

Metabolism

The primary metabolic step for a SARM ester is the hydrolysis of the ester bond by non-specific carboxylesterases, which are abundant in the plasma, liver, and other tissues, to release the active parent SARM.[13][23] The rate of this hydrolysis will depend on the length and structure of the ester chain, as well as inter-species differences in esterase activity.[24] Longer ester chains generally result in slower hydrolysis and a more prolonged release of the active drug.[12] The parent SARM, once released, will then undergo its characteristic metabolic pathways. For many aryl-propionamide derived SARMs, this includes nitro-reduction, hydroxylation, and hydrolysis of the amide linkage.[25][26]

Excretion

The excretion profile of the administered dose will be a combination of the excretion of the parent SARM and its metabolites, as well as any metabolites of the cleaved ester moiety. The rate of excretion of the active SARM will be dictated by its rate of formation from the ester prodrug.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, in vitro stability testing, and in vivo pharmacokinetic evaluation of a hypothetical SARM ester, using Ostarine Acetate (B1210297) as an example.

Synthesis of a SARM Ester (e.g., Ostarine Acetate)

This protocol is a hypothetical adaptation based on standard esterification procedures and the known synthesis of Ostarine.[19][27]

Objective: To synthesize Ostarine Acetate by esterifying the hydroxyl group of Ostarine.

Materials:

-

Ostarine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Ostarine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution, followed by the slow addition of acetic anhydride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Ostarine Acetate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Plasma Stability Assay

This protocol is designed to assess the rate of hydrolysis of a SARM ester in plasma.[24][28]

Objective: To determine the in vitro half-life of a SARM ester in rat and human plasma.

Materials:

-

SARM ester (e.g., Ostarine Acetate)

-

Parent SARM (e.g., Ostarine) as a reference standard

-

Rat and human plasma (heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Internal standard for LC-MS/MS analysis

-

Incubator or water bath at 37°C

Procedure:

-

Prepare stock solutions of the SARM ester and parent SARM in a suitable solvent (e.g., DMSO).

-

Pre-warm aliquots of rat and human plasma to 37°C.

-

Initiate the reaction by spiking the plasma with the SARM ester stock solution to a final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile (typically 3 volumes) and the internal standard.

-

Vortex the samples to precipitate plasma proteins and centrifuge at high speed.

-

Transfer the supernatant to a clean tube and analyze the concentrations of the remaining SARM ester and the formed parent SARM using a validated LC-MS/MS method.

-

Plot the percentage of the SARM ester remaining versus time and calculate the in vitro half-life (t½) from the slope of the semi-logarithmic plot.

In Vivo Comparative Pharmacokinetic Study

This protocol outlines a typical preclinical pharmacokinetic study in rats to compare an esterified SARM with its parent compound.[11][29][30]

Objective: To compare the pharmacokinetic profiles of a SARM and its ester prodrug following intramuscular administration in rats.

Materials:

-

Parent SARM and SARM ester

-

Sterile vehicle for injection (e.g., sesame oil)

-

Sprague-Dawley rats (male, with cannulated jugular veins for serial blood sampling)

-

Anesthesia (as required for dosing and sampling)

-

Heparinized saline

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

Procedure:

-

Animal Acclimatization and Housing: House the rats in a controlled environment with a standard diet and water ad libitum for at least one week before the study.

-

Dose Preparation: Prepare sterile formulations of the parent SARM and the SARM ester in the oily vehicle at the desired concentrations.

-

Dosing: Divide the rats into two groups. Administer a single intramuscular injection of either the parent SARM or the SARM ester at an equimolar dose to the respective groups.

-

Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168 hours post-dose). Flush the cannula with heparinized saline after each collection to maintain patency.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for the concentrations of the parent SARM and the SARM ester (in the ester-dosed group) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters for both compounds, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).

Analytical Method for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.[22][27][31][32][33][34][35][36]

Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of a parent SARM and its ester prodrug in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Method Development:

-

Sample Preparation: A protein precipitation method, as described in the plasma stability assay, is often sufficient for sample clean-up.

-

Chromatographic Separation: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides adequate separation of the parent SARM, the SARM ester, and the internal standard, with no interference from endogenous plasma components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile or methanol (B129727) with 0.1% formic acid is typically used.

-

Mass Spectrometry Detection: Optimize the mass spectrometer parameters for each analyte in both positive and negative ionization modes to determine the most sensitive polarity. Identify the precursor ions ([M+H]⁺ or [M-H]⁻) and select at least two characteristic product ions for each analyte for Multiple Reaction Monitoring (MRM).

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Conclusion and Future Directions

Esterification presents a scientifically sound and well-established strategy to modify the pharmacokinetic profiles of SARMs, with the primary goal of creating long-acting injectable formulations. By increasing lipophilicity, SARM esters are expected to form a depot at the injection site, leading to a slow, sustained release of the active drug through enzymatic hydrolysis. This approach has the potential to significantly extend the half-life, reduce dosing frequency, and improve patient compliance.

However, a critical gap exists in the peer-reviewed scientific literature regarding direct, quantitative comparisons of the pharmacokinetics of esterified SARMs versus their parent compounds. While the principles are well understood from decades of experience with testosterone esters, dedicated preclinical and clinical studies on SARM esters are necessary to confirm these expected benefits and to characterize the specific hydrolysis rates and pharmacokinetic parameters for each ester derivative.

Future research should focus on:

-

Synthesis and characterization of various ester prodrugs of different SARMs (e.g., Ostarine, LGD-4033, RAD140) with varying ester chain lengths.

-

In vitro plasma stability studies across different species (including human) to determine hydrolysis rates and identify the primary esterases involved.

-

Comparative in vivo pharmacokinetic studies in relevant animal models to provide definitive data on the half-life extension and bioavailability of SARM esters.

-

Pharmacodynamic studies to ensure that the ester prodrug strategy maintains the desired anabolic and tissue-selective effects of the parent SARM.

By systematically addressing these research questions, the full therapeutic potential of long-acting SARM formulations can be realized, paving the way for new and improved treatments for a range of clinical conditions.

References

- 1. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LGD-4033 - Wikipedia [en.wikipedia.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 18. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. farmaciajournal.com [farmaciajournal.com]

- 23. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. symeres.com [symeres.com]

- 30. Development of an in vivo preclinical screen model to estimate absorption and bioavailability of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Preclinical pharmacokinetic analysis of armillarisin succinate ester in mouse plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility, Stability, and Degradation of RAD-150 (TLB-150 Benzoate)

Disclaimer: RAD-150, also known as TLB-150 Benzoate (B1203000), is a research chemical and is not approved for human or veterinary use. This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only.

Introduction

RAD-150 (TLB-150) is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered interest within the research community. It is the benzoate ester derivative of its parent compound, RAD-140 (Testolone).[1][2][3] The process of esterification, which attaches a benzoate ester group to the RAD-140 molecule, is a common strategy in medicinal chemistry aimed at enhancing pharmacokinetic properties.[4][5] For RAD-150, this modification is purported to increase the compound's stability and extend its biological half-life compared to RAD-140, potentially allowing for more stable plasma concentrations over time.[3][6][7][8]

Despite its availability as a research compound, there is a notable scarcity of peer-reviewed scientific literature detailing its physicochemical properties. Much of the available information is derived from chemical suppliers and anecdotal reports. This guide synthesizes the existing data, provides theoretical pathways based on its chemical structure, and outlines standard experimental protocols for its comprehensive analysis.

Chemical Profile of RAD-150

| Parameter | Data | Reference(s) |

| IUPAC Name | 4-[[(1R,2S)-2-(benzoyloxy)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propyl]amino]-2-chloro-3-methyl-benzonitrile | [2][9] |

| Synonyms | TLB-150, TLB-150 Benzoate, RAD-140 Benzoate Ester | [3][6][10] |

| CAS Number | 1208070-53-4 | [2][10] |

| Molecular Formula | C₂₇H₂₀ClN₅O₃ | [1][2] |

| Molecular Weight | 497.9 g/mol | [1][2] |

Solubility Profile

The solubility of a research compound is a critical parameter for designing in vitro and in vivo experiments. Based on data from chemical suppliers, RAD-150 is a solid at room temperature and is soluble in various organic solvents.[2]

Table 2.1: Qualitative Solubility of RAD-150

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [5] |

| DMSO | Soluble | [5] |

| Polyglycols | Soluble | [11] |

Table 2.2: Quantitative Solubility of Parent Compound (RAD-140)

| Solvent | Concentration | Reference(s) |

| Ethanol | ~2 mg/mL | [12][13] |

| DMSO | ~30 mg/mL | [12][13] |

| Dimethylformamide (DMF) | ~30 mg/mL | [12][13] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [12][13] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard approach to determine the equilibrium solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of RAD-150 solid to a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspension to pellet the excess, undissolved solid.

-

Quantification: Carefully extract an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of RAD-150 using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant.

Stability Profile

The primary structural difference of RAD-150, its benzoate ester, is intended to confer greater stability and a longer half-life compared to the hydroxyl group in RAD-140.[1][3] This suggests slower metabolic breakdown.[3] Supplier data indicates good long-term stability for the solid compound when stored under appropriate conditions.

Table 3.1: Storage Stability of Solid RAD-150

| Supplier | Storage Temperature | Stated Stability / Shelf Life | Reference(s) |

| Cayman Chemical | -20°C | ≥ 4 years | [2] |

| MedKoo | -20°C (long term) | > 2 years | [9] |

| Receptor Chem | 20°C | 3 years | [11] |

It is important to note that stability in solution is expected to be significantly different and is dependent on the solvent, pH, temperature, and light exposure. Anecdotal evidence suggests the compound may be sensitive to heat.[6] To rigorously characterize its stability, forced degradation studies are necessary.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a compound, which is a key component in developing stability-indicating analytical methods.[14]

-

Acid and Base Hydrolysis:

-

Dissolve RAD-150 in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

-

Incubate samples at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of RAD-150 with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Store the sample at room temperature, protected from light, for a set duration.

-

-

Thermal Degradation:

-

Expose a solid sample of RAD-150 to dry heat (e.g., 80°C) for an extended period.

-

Expose a solution of RAD-150 to the same conditions to assess stability in the liquid state.

-

-

Photolytic Degradation:

-

Expose a solution of RAD-150 to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber) as per ICH Q1B guidelines.

-

Analyze a control sample stored in the dark to differentiate between light-induced and thermal degradation.

-

-

Analysis: At each time point, samples are analyzed by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradants and quantify the loss of the active ingredient.

Degradation Pathways

Specific degradation pathways for RAD-150 have not been published. However, based on its chemical structure as a benzoate ester, the most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the ester bond.

Proposed Pathway: Ester Hydrolysis

The ester linkage in RAD-150 is susceptible to hydrolysis, which would cleave the molecule into its parent compound, RAD-140, and benzoic acid. This reaction is the reverse of the esterification process used to synthesize RAD-150.[1][5] This degradation would likely be accelerated under basic conditions, as ester hydrolysis is typically base-catalyzed.[15] The resulting RAD-140 would then be subject to its own degradation pathways.

Protocol: Identification of Degradation Products

A stability-indicating analytical method is required to separate and identify degradation products.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the RAD-150 peak from all potential degradants generated during forced degradation studies. A gradient elution with a C18 column is a common starting point.

-

Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of RAD-150 under stress conditions, ensuring no co-eluting impurities.

-

Structural Elucidation: Couple the HPLC system to a Mass Spectrometer (LC-MS).

-

Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the parent drug and any new peaks that appear.

-

The expected m/z for the protonated RAD-140 molecule would be a key indicator of ester hydrolysis.

-

Perform tandem mass spectrometry (MS/MS) to fragment the degradant ions and compare their fragmentation patterns to a RAD-140 reference standard for definitive identification.

-

Conclusion

RAD-150 is an esterified derivative of RAD-140, designed for enhanced stability and a longer half-life. While qualitative solubility and basic storage stability data are available from suppliers, a comprehensive, publicly accessible scientific characterization is lacking. The primary degradation pathway is hypothesized to be the hydrolytic cleavage of the ester bond, yielding RAD-140 and benzoic acid.

For drug development professionals and researchers, it is imperative to conduct rigorous in-house validation of RAD-150's physicochemical properties. The experimental protocols outlined in this guide for solubility, stability, and degradation analysis represent standard industry practices that can be applied to thoroughly characterize this compound and ensure the validity and reproducibility of future research findings.

References

- 1. ironmountainlabz.com [ironmountainlabz.com]

- 2. caymanchem.com [caymanchem.com]

- 3. behemothlabz.com [behemothlabz.com]

- 4. sportstechnologylabs.com [sportstechnologylabs.com]

- 5. spartadz.com [spartadz.com]

- 6. genemedics.com [genemedics.com]

- 7. uksarms.com [uksarms.com]

- 8. insidebodybuilding.com [insidebodybuilding.com]

- 9. medkoo.com [medkoo.com]

- 10. ironmountainlabz.com [ironmountainlabz.com]

- 11. TLB 150 (RAD-150 Benzoate) - Receptor Chem [receptorchem.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. RAD140 | 1182367-47-0 [chemicalbook.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Binding Affinity of TLB-150 to Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB-150, also known as RAD-150, is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate (B1203000) ester of its predecessor, RAD-140 (Testolone).[1][2] As an esterified derivative, TLB-150 is designed to have a longer half-life and greater stability.[2][3] The primary mechanism of action for TLB-150 is its selective binding to androgen receptors (AR), predominantly in skeletal muscle and bone tissues, which leads to anabolic effects.[3] This document provides a comprehensive overview of the theoretical binding affinity of TLB-150 to androgen receptors, detailing available quantitative data, relevant experimental protocols, and the associated signaling pathways.

Quantitative Data on Androgen Receptor Binding

Table 1: Androgen Receptor Binding Data for TLB-150 and Related Compounds

| Compound | Parameter | Value | Notes |

| TLB-150 (RAD-150) | IC50 | 130 nM | The half maximal inhibitory concentration (IC50) represents the concentration of a ligand that is required for 50% inhibition of a biological process. In this context, it is for modulation of the androgen receptor.[4][5] |

| RAD-140 | Ki | 7 nM | The inhibition constant (Ki) is an indicator of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[6][7] |

| Testosterone | Ki | 29 nM | Natural androgen.[6] |

| Dihydrotestosterone (DHT) | Ki | 10 nM | Potent natural androgen.[6] |

Note: While IC50 and Ki values both relate to the interaction of a ligand with a receptor, they are not interchangeable. The Ki is an intrinsic property of the ligand, whereas the IC50 can be influenced by experimental conditions, such as the concentration of the competing radioligand used in the assay.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of compounds to the androgen receptor is commonly determined using a radioligand competition binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective:

To determine the binding affinity (Ki or IC50) of a test compound (e.g., TLB-150) for the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[8]

-

Radioligand: [³H]-R1881 (a synthetic androgen) or [³H]-DHT.[9]

-

Test Compound: TLB-150.

-

Controls: Unlabeled Dihydrotestosterone (DHT) as a positive control.

-

Assay Buffer: For example, 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[9]

-

Scintillation Fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compound (TLB-150) and the unlabeled control (DHT).

-

Prepare the androgen receptor solution in the assay buffer.

-

Prepare the radioligand solution at a constant concentration (e.g., 20 nM [³H]-DHT).[9]

-

-

Incubation:

-

In a 96-well plate, add the androgen receptor preparation.

-

Add the various concentrations of the test compound or control.

-

Add the radioligand to all wells.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).[8]

-

-

Separation of Bound and Free Ligand:

-

Transfer the incubation mixture to a filter plate.

-

Apply a vacuum to separate the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filters.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand will decrease as the concentration of the test compound increases.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Androgen Receptor Signaling Pathway

The binding of an androgen or a SARM like TLB-150 to the androgen receptor initiates a cascade of events that ultimately leads to changes in gene expression.

Canonical Androgen Receptor Signaling Pathway

In its inactive state, the androgen receptor (AR) is located in the cytoplasm, complexed with heat shock proteins (HSPs).[10] The binding of a ligand, such as TLB-150, induces a conformational change in the AR, leading to the dissociation of the HSPs.[10] This allows the AR to dimerize and translocate into the nucleus.[10] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10][11] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in anabolic processes.

Experimental Workflow for Binding Affinity Assay

The process of determining the binding affinity of TLB-150 to the androgen receptor can be visualized as a sequential workflow, from preparation to data analysis.

References

- 1. biotechresearchpeptides.com [biotechresearchpeptides.com]

- 2. nbinno.com [nbinno.com]

- 3. genemedics.com [genemedics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

In Vivo Animal Models for RAD-150 Research: A Technical Guide

Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and is not approved for human consumption. This guide is intended for research, scientific, and drug development professionals for informational purposes only.

Introduction

RAD-150, also known as TLB-150 Benzoate (B1203000), is a selective androgen receptor modulator (SARM) that has garnered interest within the research community. It is an anabolic ester, specifically the benzoate ester of its parent compound, RAD-140 (Vosilasarm).[1][2] The esterification is theorized to enhance the compound's stability and provide a more sustained release profile, potentially leading to a longer half-life compared to RAD-140.[2][3]

The mechanism of action for RAD-150, like other SARMs, involves selective binding to androgen receptors (ARs), primarily in muscle and bone tissues.[1][3] This targeted action aims to elicit anabolic effects, such as increased muscle mass and bone density, while minimizing the androgenic side effects on other tissues like the prostate, which are common with traditional anabolic steroids.[4][5]

Despite growing interest, there is a notable scarcity of peer-reviewed, published preclinical studies specifically investigating RAD-150 in in vivo animal models. Most available information is anecdotal or from vendors of research chemicals.[6][7] Consequently, this technical guide will leverage the robust and publicly available preclinical data for its parent compound, RAD-140. Given that RAD-150 is a direct derivative, the biological activity is expected to be similar, with potential differences in pharmacokinetics. The data presented herein from rodent and primate models for RAD-140 serves as a foundational framework for designing and interpreting future in vivo studies on RAD-150.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway activated by SARMs and a typical experimental workflow for evaluating these compounds in a rodent model.

Preclinical Data from RAD-140 Animal Models

The following tables summarize key quantitative data from in vivo studies on RAD-140, the parent compound of RAD-150. These findings highlight its anabolic and tissue-selective properties.

Table 1: Anabolic and Androgenic Activity of RAD-140 in Castrated Male Rats

This study evaluated the effect of orally administered RAD-140 on the weights of an anabolic target tissue (levator ani muscle) and androgenic tissues (prostate and seminal vesicles) in castrated rats.[8]

| Treatment Group (Dose) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicles Weight (mg) |

| Vehicle (Castrated Control) | 39.1 ± 3.4 | 15.1 ± 1.9 | 15.8 ± 3.1 |

| RAD-140 (0.03 mg/kg) | 51.2 ± 5.1 | 16.5 ± 2.5 | 17.1 ± 2.9 |

| RAD-140 (0.1 mg/kg) | 68.9 ± 6.2 | 18.2 ± 3.1 | 19.5 ± 3.4 |

| RAD-140 (0.3 mg/kg) | 85.1 ± 7.9 | 22.5 ± 4.0 | 25.4 ± 4.8 |

| RAD-140 (1.0 mg/kg) | 92.4 ± 8.5 | 35.1 ± 5.2 | 38.9 ± 6.1 |

| Sham (Intact Control) | 88.2 ± 7.5 | 110.5 ± 15.1 | 135.2 ± 18.2 |

| Testosterone (B1683101) Propionate (B1217596) (1 mg/kg) | 105.3 ± 9.8 | 115.8 ± 16.3 | 140.1 ± 20.5 |

| *Statistically significant increase compared to vehicle control (p < 0.05). Data adapted from Miller et al., 2010.[8] |

Table 2: Effect of RAD-140 on Body Weight in Young Cynomolgus Monkeys

This study assessed the anabolic effect of RAD-140 on gross body weight in young, male nonhuman primates over a 28-day dosing period.[8]

| Treatment Group (Dose) | Mean Body Weight Change from Baseline (kg) | Percent Change from Baseline |

| Vehicle | +0.15 ± 0.10 | +3.8% |

| RAD-140 (0.01 mg/kg) | +0.18 ± 0.08 | +4.5% |

| RAD-140 (0.1 mg/kg) | +0.35 ± 0.05 | +8.8% |

| RAD-140 (1.0 mg/kg) | +0.40 ± 0.12 | +10.0% |

| *Statistically significant increase compared to baseline (p < 0.05). Data adapted from Miller et al., 2010.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in preclinical studies of RAD-140.

Protocol 1: Anabolic and Androgenic Efficacy in a Castrated Rat Model

This protocol is based on the classic Hershberger assay design to assess the anabolic and androgenic properties of a compound.[8]

-

Animal Model: Immature male Sprague-Dawley rats, approximately 4-5 weeks old.

-

Procedure:

-

Animals are castrated (orchidectomized) to remove endogenous androgen production. A sham-operated group serves as the intact control.

-

After a recovery period (typically 7 days), animals are randomized into treatment groups (n=5-10 per group).

-

Dosing: RAD-140 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for a period of 11-14 days. A positive control, such as testosterone propionate (TP) in corn oil, is administered via subcutaneous injection.

-

Monitoring: Body weights are recorded daily.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized. The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

-

-

Rationale: This model allows for the direct assessment of a compound's ability to stimulate muscle growth (anabolic activity) versus its effect on reproductive tissues (androgenic activity). The ratio of anabolic to androgenic effect is a key measure of a SARM's tissue selectivity.

Protocol 2: Muscle Hypertrophy in a Functional Overload (FO) Rat Model

This protocol investigates the effects of a SARM in combination with a resistance exercise stimulus.[9]

-

Animal Model: Male Sprague-Dawley rats (n=10 per group).[9]

-

Procedure:

-

Animals are randomized into four groups: Vehicle-Control, Vehicle-FO, RAD140-Control, and RAD140-FO.[9]

-

Functional Overload Surgery: Anesthesia is induced. In the FO groups, a surgical bisection of the gastrocnemius muscle is performed on one leg. This overloads the synergistic plantaris and soleus muscles, inducing hypertrophy. The contralateral leg receives a sham surgery.[9]

-

Dosing: RAD-140 is administered in the drinking water, mixed with 0.5% methylcellulose (B11928114) as a vehicle. Treatment begins post-surgery and continues for 14 days.[9]

-

Endpoint Analysis: After 14 days, animals are euthanized. The plantaris and soleus muscles from both legs are dissected and weighed. Muscle fiber cross-sectional area (CSA) is determined via histological analysis.[9]

-

-

Rationale: This model helps determine if a SARM can augment the hypertrophic response to a mechanical stimulus, mimicking the combination of supplementation and exercise. It also allows for the evaluation of the SARM's independent effects on muscle mass in the non-overloaded limb.[9]

Protocol 3: Osteoporosis Prevention in an Ovariectomized Rat Model

This protocol is a standard model for evaluating treatments for postmenopausal osteoporosis.[10][11]

-

Animal Model: Mature female Sprague-Dawley rats (e.g., 23 weeks old).[10]

-

Procedure:

-

Animals undergo ovariectomy (OVX) to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as a control.[10]

-

Post-surgery, animals are randomized into treatment groups.

-

Dosing: The SARM is administered daily (e.g., subcutaneous injection or oral gavage) for an extended period, typically 12-16 weeks.

-

Monitoring: Body weight and body composition (fat and lean mass) are monitored throughout the study.

-

Endpoint Analysis: Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA). After euthanasia, femurs and vertebrae may be collected for micro-computed tomography (μCT) analysis to assess bone microarchitecture and for biomechanical strength testing.[10]

-

-

Rationale: The OVX rat is a well-established model that mimics the bone loss seen in postmenopausal women. It is effective for determining a compound's ability to prevent bone loss and maintain skeletal integrity.[11]

Conclusion

While direct, peer-reviewed in vivo data for RAD-150 is currently lacking in the scientific literature, the extensive preclinical research on its parent compound, RAD-140, provides a valuable and relevant foundation for researchers. The studies in both rat and primate models demonstrate that RAD-140 is a potent anabolic agent with significant tissue selectivity, promoting increases in muscle mass and body weight with lesser effects on androgenic tissues compared to testosterone.[8] The experimental models and protocols detailed in this guide, including castrated rat models for anabolic/androgenic activity, functional overload models for muscle hypertrophy, and ovariectomized rat models for bone loss, represent the standard methodologies for evaluating the efficacy and safety of SARMs. Researchers investigating RAD-150 can adapt these established protocols to characterize its specific pharmacokinetic and pharmacodynamic profile and to verify its purported benefits of enhanced stability and duration of action.

References

- 1. behemothlabz.com [behemothlabz.com]

- 2. biotechresearchpeptides.com [biotechresearchpeptides.com]

- 3. genemedics.com [genemedics.com]

- 4. predatornutrition.com [predatornutrition.com]

- 5. uksarms.com [uksarms.com]

- 6. readability.com [readability.com]

- 7. medisearch.io [medisearch.io]

- 8. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. huble.org [huble.org]

Preclinical Safety and Toxicological Profile of RAD-150: An In-Depth Technical Guide